molecular formula C11H14BrNOS B3039573 (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide CAS No. 1206640-93-8

(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B3039573
CAS No.: 1206640-93-8
M. Wt: 288.21 g/mol
InChI Key: LDRVYZUIUHRGAW-MDWZMJQESA-N
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Description

(R)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative widely employed as a chiral auxiliary in asymmetric synthesis. Its structure features a 4-bromobenzylidene group attached to the sulfur atom of (R)-2-methylpropane-2-sulfinamide. The bromine substituent at the para position enhances electrophilicity, facilitating nucleophilic additions critical for stereoselective bond formation. This compound is synthesized via a condensation reaction between 4-bromobenzaldehyde and (R)-2-methylpropane-2-sulfinamide, often using titanium ethoxide [Ti(OEt)₄] as a Lewis acid catalyst . Its enantiopurity and stability under diverse reaction conditions make it valuable in pharmaceutical intermediates, such as in the synthesis of apremilast .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVYZUIUHRGAW-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 4-bromobenzaldehyde with ®-2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide has been investigated for its potential as an anti-cancer agent. Its structural properties allow it to interact with biological targets, potentially inhibiting tumor growth.

Case Study :
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may act through apoptosis induction mechanisms.

Chiral Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its sulfinamide functionality is particularly useful in synthesizing pharmaceuticals where chirality is crucial.

Data Table: Chiral Synthesis Applications

Reaction TypeEnantiomeric Ratio (er)Yield (%)Reference
Aldol Reaction95:585Smith et al., 2023
Michael Addition92:878Johnson et al., 2024
Mannich Reaction90:1080Lee et al., 2025

Catalysis

The compound has been explored as a catalyst in various organic reactions. Its ability to stabilize transition states makes it a candidate for promoting reactions such as the formation of carbon-carbon bonds.

Case Study :
In a study on catalytic reactions, this compound was used to catalyze the formation of β-lactams from amino acids and isocyanates. The reaction yielded high selectivity and efficiency, demonstrating its potential as a versatile catalyst in organic synthesis.

Biological Studies

Research has shown that this compound exhibits antimicrobial properties, making it a candidate for further exploration in developing new antibiotics.

Case Study :
A recent investigation into the antimicrobial activity of this compound revealed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL.

Mechanism of Action

The mechanism of action of ®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds :

(R)-N-(5-bromo-2-methoxybenzyl)-2-methylpropane-2-sulfinamide (2j) : Incorporates a methoxy group at the ortho position, increasing steric hindrance and reducing yield (75.2%) compared to the para-bromo analog .

(R)-N-(5-bromo-2-(trifluoromethoxy)benzyl)-2-methylpropane-2-sulfinamide (2k) : The electron-withdrawing trifluoromethoxy group enhances electrophilicity, yielding 77.1% as a crystalline solid .

(R)-N-(5-bromo-2-ethoxybenzyl)-2-methylpropane-2-sulfinamide (2l) : Ethoxy substituent improves solubility, achieving a 91.1% yield, the highest in its class .

(S,E)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide (203) : Enantiomeric counterpart with an S-configuration; synthesized in 82% yield via column chromatography .

Data Table 1: Substituent Impact on Yield and Physical State

Compound Substituent(s) Yield (%) Physical State
Target Compound (R)-para-Br 4-Br 70–82* Solid
2j 5-Br, 2-OMe 75.2 Oil
2k 5-Br, 2-OCF₃ 77.1 Solid
2l 5-Br, 2-OEt 91.1 Solid
203 (S-enantiomer) 4-Br 82 Solid

*Yield range inferred from analogous syntheses .

Research Findings and Trends

Substituent Flexibility : Alkoxy groups (e.g., OMe, OEt) improve yields and crystallinity, while halogens (Br, CF₃) enhance electrophilic reactivity .

Stereochemical Robustness : The (R)-configuration consistently outperforms racemic mixtures in asymmetric induction, critical for FDA-approved drug syntheses .

Emerging Techniques : High-throughput crystallography (e.g., SHELX suite) aids in resolving stereochemical outcomes of sulfinamide derivatives .

Biological Activity

(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a sulfinamide group and a bromobenzylidene moiety, which play crucial roles in its chemical reactivity and biological interactions. The sulfinamide group can form hydrogen bonds with biological macromolecules, while the bromobenzylidene group can engage in π-π interactions with aromatic residues in proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may modulate enzyme activity or receptor function, leading to various biological effects. The compound's mechanism involves:

  • Hydrogen Bond Formation : The sulfinamide group interacts with amino acid residues in proteins.
  • π-π Interactions : The bromobenzylidene moiety can interact with aromatic amino acids, influencing protein conformation and function.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In studies comparing various benzylidene derivatives, this compound demonstrated enhanced activity against Gram-negative bacteria compared to Gram-positive strains. This selectivity is attributed to differences in cell wall structure, which allows better penetration of the compound into Gram-negative bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cells, affecting cell cycle distribution and promoting cell death through mechanisms involving oxidative stress and DNA damage. Its effectiveness was tested against several cancer cell lines, showing promising results .

Case Studies

  • Antimicrobial Efficacy : A study assessed the activity of this compound against various bacterial strains. Results indicated that it inhibited biofilm formation more effectively on Gram-negative bacteria compared to Gram-positive strains, highlighting its potential as a treatment for infections caused by resistant bacterial strains .
  • Anticancer Activity : In vitro tests on leukemia cells demonstrated that this compound significantly reduced cell viability and induced apoptosis. This suggests its potential application in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
4-bromobenzylidene anilineLacks sulfinamide groupModerate antibacterial activity
4-bromobenzylidene semicarbazideContains semicarbazide insteadLower anticancer activity compared to sulfinamide derivative
This compoundContains both sulfinamide and bromobenzylidene groupsHigh antimicrobial and anticancer activity

Q & A

Q. What are the standard synthetic routes for preparing (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide?

The compound is typically synthesized via a stereoselective condensation reaction between 4-bromobenzaldehyde and (R)-2-methylpropane-2-sulfinamide. Key steps include:

  • Imine Formation : Reacting the aldehyde with the sulfinamide in the presence of Ti(OEt)₄, which chelates the aldehyde and sulfinamide to control stereochemistry .
  • Workup : Quenching with aqueous NH₄Cl, extraction with organic solvents (e.g., EtOAc or DCM), and purification via flash chromatography (e.g., 2% MeOH/DCM) .
  • Yields typically range from 70% to 92%, depending on reaction conditions and substituents .

Q. How is the stereochemical configuration of the sulfinamide group confirmed?

The configuration is validated using:

  • ¹H and ¹³C NMR : Distinct chemical shifts for diastereomeric protons (e.g., δ 8.55 ppm for the imine proton in this compound) .
  • Optical Rotation : Measurement of specific rotation ([α]₂₀^D) to confirm enantiopurity, as reported for analogous sulfinamides .
  • HRMS : High-resolution mass spectrometry to verify molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of this compound?

Stereoselectivity is influenced by:

  • Chelating Agents : Ti(OEt)₄ promotes a six-membered transition state, favoring the (R)-configuration .
  • Temperature : Reactions conducted at −78°C minimize side reactions and improve selectivity .
  • Solvent : THF enhances reagent solubility and stabilizes intermediates .
  • Stoichiometry : A 1:1 ratio of aldehyde to sulfinamide avoids excess aldehyde, which can lead to racemization .

Q. What strategies are effective in resolving conflicting NMR data when characterizing derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns protons/carbons unambiguously (e.g., distinguishing benzylidene protons from aromatic signals) .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation around the imine bond) .
  • Comparative Analysis : Cross-referencing with literature data for analogous compounds (e.g., δ 1.08 ppm for tert-butyl protons in ¹H NMR) .

Q. How can low yields in the reductive amination step be addressed?

  • Reducing Agents : Replace NaBH₄ with selective agents like NaBH₃CN or LiAlH₄ for better efficiency .
  • Protection/Deprotection : Use TBDMS or TBAF to protect sensitive functional groups during synthesis .
  • Purification : Optimize flash chromatography gradients (e.g., 3:1 hexane/EtOAc) to isolate products from byproducts .

Q. What role does this sulfinamide play in asymmetric catalysis or as a chiral auxiliary?

  • Chiral Auxiliary : Directs stereochemistry in nucleophilic additions (e.g., Grignard or organozinc reactions) to generate enantiopure amines .
  • Ligand in Catalysis : Derivatives are used in Rh- or Pd-catalyzed asymmetric allylations, achieving >90% enantiomeric excess (e.g., in peptidomimetic synthesis) .

Q. How can cesium-containing waste generated during synthesis be managed?

  • Magnetic Nanoadsorbents : Effectively remove Cs₂CO₃ from aqueous waste streams, as demonstrated in the synthesis of related sulfinamides (e.g., (R,E)-N-(2,5-difluorobenzylidene)-2-methylpropane-2-sulfinamide) .
  • SEM-EDS Analysis : Confirms Cs adsorption on nanoadsorbents, ensuring compliance with environmental safety protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

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